2,2-Diphenyl-1-[(trimethylsilyl)oxy]cyclopropane-1-carbonitrile
Description
2,2-Diphenyl-1-[(trimethylsilyl)oxy]cyclopropane-1-carbonitrile is a cyclopropane derivative featuring a unique combination of functional groups: two phenyl substituents at the C2 positions, a trimethylsilyl-protected hydroxyl group (TMS-O) at C1, and a nitrile group. The TMS group enhances stability and modulates reactivity, while the nitrile moiety offers opportunities for further functionalization.
Properties
CAS No. |
87656-28-8 |
|---|---|
Molecular Formula |
C19H21NOSi |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2,2-diphenyl-1-trimethylsilyloxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C19H21NOSi/c1-22(2,3)21-18(15-20)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14H2,1-3H3 |
InChI Key |
XSTVOOCVLHJBBP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Biological Activity
2,2-Diphenyl-1-[(trimethylsilyl)oxy]cyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the trimethylsilyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Orexin Receptor Antagonism
A study explored the orexin receptor antagonism exhibited by cyclopropane derivatives. It was found that modifications to the trimethylsilyl group could enhance binding affinity and selectivity towards orexin receptors. This suggests potential applications in sleep disorders .
Case Study 2: Anticancer Activity
In vitro studies on analogs of this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction via the mitochondrial pathway. The structure-activity relationship indicated that substituents on the cyclopropane ring were crucial for enhancing biological activity .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of cyclopropane derivatives. For instance:
- The introduction of electron-withdrawing groups on the phenyl rings has been correlated with increased potency against cancer cell lines.
- The trimethylsilyl group appears to play a critical role in modulating lipophilicity and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Electron-Withdrawing Groups : The nitrile in this compound enhances electrophilicity at the cyclopropane ring, contrasting with carboxamides (e.g., ) or esters (e.g., ), which are less electron-deficient.
- Steric Effects : The bulky TMS-O and diphenyl groups impede nucleophilic attack compared to smaller substituents in methyl cyclopropanecarboxylates .
- Thermal Stability : TMS-protected derivatives are typically more stable than unprotected hydroxyl analogs, reducing undesired ring-opening reactions .
Q & A
Q. What are the established synthetic routes for 2,2-diphenyl-1-[(trimethylsilyl)oxy]cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves cyclopropanation of diphenylvinyl precursors with nitrile-containing reagents under basic conditions. For example, similar cyclopropane derivatives are synthesized via reactions with potassium carbonate in dimethylformamide (DMF) under reflux . Optimization may involve adjusting temperature (e.g., 80–120°C), solvent polarity, or catalyst selection (e.g., palladium complexes for stereochemical control) . Characterization via GC-MS and NMR is critical to confirm purity and structural integrity .
Q. How does the trimethylsilyl (TMS) group influence the compound’s stability and reactivity?
The TMS group enhances steric protection of the cyclopropane ring, reducing undesired ring-opening reactions. It also improves solubility in non-polar solvents, facilitating purification by column chromatography. Comparative studies with non-silylated analogs (e.g., methyl ester derivatives) show reduced thermal stability in TMS-containing compounds, necessitating storage at low temperatures (<−20°C) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., hypoglycemic effects vs. inactivity) may arise from stereochemical variations or impurities. Rigorous purity assessment (HPLC >98%) and stereochemical verification (X-ray crystallography or chiral chromatography) are essential . For example, the (1R,2S)-stereoisomer of a related cyclopropane carboxylic acid exhibits distinct activity compared to its enantiomer .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Density Functional Theory (DFT) calculations can model the compound’s electron distribution, identifying reactive sites (e.g., the nitrile group’s electrophilicity). Molecular docking studies with proteins (e.g., PD-L1) reveal binding affinities influenced by the TMS group’s hydrophobic interactions . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .
Q. What methodologies are employed to analyze the compound’s metabolic stability in vitro?
Incubation with liver microsomes (human or rat) followed by LC-MS/MS analysis identifies metabolites. For instance, oxidative dealkylation of the TMS group is a common metabolic pathway. Stability can be enhanced by introducing fluorine substituents, as seen in fluorinated analogs with prolonged half-lives .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) profile?
- In vivo: Administer the compound to diabetic rat models (e.g., STZ-induced) and measure plasma concentrations over 24h using LC-MS. Key parameters include Cmax, Tmax, and AUC .
- In vitro: Use Caco-2 cell monolayers to evaluate intestinal permeability. A Papp >1×10<sup>−6</sup> cm/s suggests good absorption .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?
- X-ray crystallography: Determines absolute configuration and bond angles, critical for stereochemical assignments .
- 2D NMR (HSQC, HMBC): Maps <sup>1</sup>H-<sup>13</sup>C correlations, resolving overlaps in cyclopropane proton signals .
Comparative Studies
Q. How do substitution patterns on the cyclopropane ring alter biological activity?
Replacing the TMS group with hydroxyl or carboxylic acid moieties (e.g., in 2,2-dichloro-1-methyl-cyclopropanecarboxylic acid hydrazide) reduces lipid solubility but increases hydrogen-bonding potential, altering target engagement . Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
